Obscuraminol A Obscuraminol A 1-deoxysphinga-6Z,9Z,12Z,15Z-tetraenine is a sphingoid that is 1-deoxysphinganine having cis-double bonds at positions 6, 9, 12, and 15. It has a role as a metabolite. It is a sphingoid and an amino alcohol. It derives from a 1-deoxysphinganine.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1856648
InChI: InChI=1S/C18H31NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h4-5,7-8,10-11,13-14,17-18,20H,3,6,9,12,15-16,19H2,1-2H3/b5-4-,8-7-,11-10-,14-13-/t17-,18+/m0/s1
SMILES: CCC=CCC=CCC=CCC=CCCC(C(C)N)O
Molecular Formula: C18H31NO
Molecular Weight: 277.4 g/mol

Obscuraminol A

CAS No.:

Cat. No.: VC1856648

Molecular Formula: C18H31NO

Molecular Weight: 277.4 g/mol

* For research use only. Not for human or veterinary use.

Obscuraminol A -

Specification

Molecular Formula C18H31NO
Molecular Weight 277.4 g/mol
IUPAC Name (2S,3R,6Z,9Z,12Z,15Z)-2-aminooctadeca-6,9,12,15-tetraen-3-ol
Standard InChI InChI=1S/C18H31NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h4-5,7-8,10-11,13-14,17-18,20H,3,6,9,12,15-16,19H2,1-2H3/b5-4-,8-7-,11-10-,14-13-/t17-,18+/m0/s1
Standard InChI Key YNNQTVPKSXTDCK-SABUVIKOSA-N
Isomeric SMILES CC/C=C\C/C=C\C/C=C\C/C=C\CC[C@H]([C@H](C)N)O
SMILES CCC=CCC=CCC=CCC=CCCC(C(C)N)O
Canonical SMILES CCC=CCC=CCC=CCC=CCCC(C(C)N)O

Introduction

Discovery and Origin

Natural Source

Obscuraminol A was isolated from the marine ascidian Pseudodistoma obscurum, alongside related compounds in the same family. These marine invertebrates are known to produce various bioactive secondary metabolites as part of their chemical defense mechanisms. The isolation of Obscuraminol A exemplifies the continuing importance of marine natural products as sources of novel chemical structures and potential pharmaceutical leads.

Chemical Structure and Properties

Molecular Structure

Obscuraminol A is characterized as a polyunsaturated amino alcohol. While the search results don't provide the exact structure of Obscuraminol A, we can infer from related compounds that it likely contains a 2-amino-3-ol functional group core with an extended carbon chain featuring unsaturation at specific positions . The compound contains defined stereocenters that contribute to its biological activity and synthetic challenges.

Physical and Chemical Properties

Based on the properties of related compounds in the same family, Obscuraminol A likely exhibits the following characteristics:

PropertyDescription
AppearanceColorless to pale yellow compound
SolubilitySoluble in organic solvents
Molecular FormulaSimilar to other Obscuraminols (C₁₆H₃₁NO for Obscuraminol C)
Functional GroupsContains amino and hydroxyl groups
StereochemistryPossesses defined stereocenters

Structural Comparison with Related Compounds

The Obscuraminol family shows structural variations primarily in the carbon chain length and degree of unsaturation. The table below illustrates the relationship between Obscuraminol A and other members of this compound family:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
Obscuraminol ANot specified in sourcesNot specified in sourcesFirst member of the series
Obscuraminol CC₁₆H₃₁NO253.43 g/molContains specific unsaturation pattern
Obscuraminol DC₁₆H₃₃NO255.44 g/molDiffers in degree of saturation
Obscuraminol EC₁₆H₃₃NO255.44 g/molIsomeric with Obscuraminol D
Obscuraminol FC₁₆H₃₃NO255.44 g/molIsomeric with D and E

Synthesis of Obscuraminol A

Synthetic Challenges

The synthesis of Obscuraminol A presents several challenges, including:

  • Controlling the stereochemistry of multiple chiral centers

  • Incorporating the unsaturation pattern precisely

  • Managing the reactivity of the amino and hydroxyl functional groups

  • Achieving high selectivity in key bond-forming reactions

Alternative Synthetic Approaches

While the Hansen synthesis provided the first stereoselective route to Obscuraminol A, subsequent research may have explored alternative methods. Based on approaches used for similar natural products, potential synthetic strategies could include:

  • Samarium iodide-mediated reactions, which have been applied to other natural product syntheses

  • Asymmetric aldol reactions for establishing key stereochemistry

  • Cross-coupling approaches for introducing unsaturation

Relationship to Other Obscuraminol Compounds

The Obscuraminol Family

Obscuraminol A represents the first member of a family that includes at least six related compounds (Obscuraminols A-F). These compounds share a common structural core but differ in specific features such as carbon chain length, degree of unsaturation, and stereochemistry . Together, they constitute a class of marine natural products with similar biosynthetic origins.

Structural Variations and Similarities

Within the Obscuraminol family, various members demonstrate important structural differences:

  • Obscuraminol C (C₁₆H₃₁NO) contains specific unsaturation patterns, with the IUPAC name (2S,3R,11E)-2-aminohexadeca-11,15-dien-3-ol

  • Obscuraminols D, E, and F share the same molecular formula (C₁₆H₃₃NO) but differ in stereochemistry or position of functional groups

  • All compounds share the core 2-amino-3-ol functional group arrangement

Current Research and Future Directions

Recent Advances

The stereoselective synthesis of Obscuraminol A by Hansen et al. in 2016 represents a significant milestone in research on this compound . This achievement likely opened new avenues for investigating its properties and potential applications. Recent research may be focused on:

  • Improving synthetic efficiency and scalability

  • Exploring biological activities in greater detail

  • Developing structure-activity relationships within the compound family

  • Investigating biosynthetic pathways in the source organism

Future Research Opportunities

Several promising directions for future research on Obscuraminol A include:

  • Comprehensive biological screening to identify specific therapeutic applications

  • Development of semi-synthetic analogs with enhanced properties

  • Investigation of ecological roles in marine environments

  • Application of advanced synthetic methodologies to create structurally related compounds

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